Bienvenue dans la boutique en ligne BenchChem!

1,3-Diethyl 2-[(3,4-dichlorophenyl)formamido]propanedioate

Lipophilicity Chromatographic retention QSAR

1,3-Diethyl 2-[(3,4-dichlorophenyl)formamido]propanedioate (CAS 1171094-64-6, synonym: diethyl 2-(3,4-dichlorobenzamido)malonate) is a synthetic N-acylated aminomalonate diester with the molecular formula C₁₄H₁₅Cl₂NO₅ and a molecular weight of 348.18 g/mol. The compound is primarily catalogued as Rebamipide Impurity 8—a process-related substance arising during multi-step rebamipide synthesis—and is supplied as a certified reference standard (typically ≥95% HPLC purity) for use in analytical method development, method validation (AMV), and quality control (QC) within pharmaceutical development and regulatory submission frameworks.

Molecular Formula C14H15Cl2NO5
Molecular Weight 348.2 g/mol
CAS No. 1171094-64-6
Cat. No. B3376077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Diethyl 2-[(3,4-dichlorophenyl)formamido]propanedioate
CAS1171094-64-6
Molecular FormulaC14H15Cl2NO5
Molecular Weight348.2 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C(=O)OCC)NC(=O)C1=CC(=C(C=C1)Cl)Cl
InChIInChI=1S/C14H15Cl2NO5/c1-3-21-13(19)11(14(20)22-4-2)17-12(18)8-5-6-9(15)10(16)7-8/h5-7,11H,3-4H2,1-2H3,(H,17,18)
InChIKeyFGSSRTKUSMXIOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Diethyl 2-[(3,4-dichlorophenyl)formamido]propanedioate (CAS 1171094-64-6): A 3,4-Dichlorobenzamido Malonate for Pharmaceutical Impurity Analysis and Reference Standard Procurement


1,3-Diethyl 2-[(3,4-dichlorophenyl)formamido]propanedioate (CAS 1171094-64-6, synonym: diethyl 2-(3,4-dichlorobenzamido)malonate) is a synthetic N-acylated aminomalonate diester with the molecular formula C₁₄H₁₅Cl₂NO₅ and a molecular weight of 348.18 g/mol [1]. The compound is primarily catalogued as Rebamipide Impurity 8—a process-related substance arising during multi-step rebamipide synthesis—and is supplied as a certified reference standard (typically ≥95% HPLC purity) for use in analytical method development, method validation (AMV), and quality control (QC) within pharmaceutical development and regulatory submission frameworks [2].

Why Rebamipide Impurity 8 (CAS 1171094-64-6) Cannot Be Replaced by the 4-Chlorobenzamido Analog (CAS 81918-01-6) or Other In-Class Malonates in Analytical and Research Workflows


The diethyl malonate subclass encompasses several N‑benzamido derivatives that are superficially interchangeable as synthetic intermediates; however, the 3,4‑dichlorophenyl substituent on the target compound generates physicochemical properties—most notably lipophilicity, electronic character, and chromatographic retention—that differ substantially from those of the mono‑chloro (4‑chlorobenzamido) and non‑halogenated (benzamido) congeners [1]. In pharmaceutical impurity profiling, these differences are critical because regulatory guidelines (ICH Q3A/B) require resolution of all structurally related impurities, and even minor variations in retention time or UV response can lead to co‑elution, misidentification, or inaccurate quantitation if an incorrect reference standard is employed [2]. Therefore, generic substitution of Rebamipide Impurity 8 with another malonate analog is scientifically unsound and risk-bearing for method validation, stability studies, and ANDA/DMF submissions.

Quantitative Comparative Evidence for 1,3-Diethyl 2-[(3,4-dichlorophenyl)formamido]propanedioate (CAS 1171094-64-6) vs. Closest Analogs


Lipophilicity (XLogP3-AA) of the 3,4-Dichloro Analog Exceeds That of the 4‑Chloro and Non-Halogenated Analogs

The target compound, 1,3‑diethyl 2‑[(3,4‑dichlorophenyl)formamido]propanedioate, exhibits an XLogP3‑AA value of 3.2, representing a 1.2‑unit increase in calculated logP relative to the 4‑chlorobenzamido analog (logP 1.96) and a 1.9‑unit increase compared to the non‑chlorinated benzamidomalonate (logP 1.30) [1][2]. Under typical reversed‑phase HPLC conditions, an increase of 1 logP unit corresponds to approximately a 2‑ to 3‑fold increase in retention factor (k′), translating to a predicted retention time shift of roughly 2–4 minutes on a standard C18 column with methanol/water or acetonitrile/water mobile phases [3].

Lipophilicity Chromatographic retention QSAR

Molecular Weight and Mass Spectrometric Differentiation of the Dichlorinated Malonate vs. the Monochlorinated Rebamipide Intermediate

The exact mass of the target compound is 347.033 Da (C₁₄H₁₅³⁵Cl₂NO₅), which is 34 Da heavier than the commonly used rebamipide intermediate diethyl 2-(4-chlorobenzamido)malonate (exact mass ~313.07 Da) [1]. This mass shift, arising from the replacement of one chlorine atom at the 4‑position with two chlorine atoms at the 3‑ and 4‑positions, results in a distinctive isotope pattern in mass spectrometry: the target compound exhibits a characteristic A:A+2:A+4 isotopic cluster with relative intensities of approximately 9:6:1 for a di‑chlorinated species, whereas the mono‑chlorinated comparator displays a ~3:1 A:A+2 pattern [2].

Mass spectrometry Impurity identification Molecular weight

Hydrogen Bond Donor and Acceptor Profile on the Benzamide Ring: Electronic Differentiation Between 3,4-Dichloro and 4-Chloro Substitution

The 3,4‑dichlorobenzamido ring present in the target compound introduces a second electron‑withdrawing chlorine atom ortho to the first, decreasing the electron density on the phenyl ring relative to the mono‑chloro (4‑chlorobenzamido) analog [1]. Computed descriptors from PubChem confirm the target compound retains a total hydrogen bond acceptor count of 5 and a hydrogen bond donor count of 1, identical to the 4‑chloro analog; however, the redistribution of electron density alters the calculated C=O stretching frequency and the acidity of the amide N–H proton, which is the sole hydrogen bond donor [2]. This electronic modulation is expected to affect the compound’s behavior in normal‑phase chromatography and may influence its reactivity during forced degradation studies where amide hydrolysis kinetics are pH‑dependent and sensitive to the electrophilicity of the carbonyl carbon.

Hydrogen bonding QSAR Impurity reactivity

Rebamipide Regulatory Impurity Context: The 3,4-Dichlorobenzamido Malonate as Impurity 8 Forms a Distinct Degradation/Process Pathway Separate from the 4-Chlorobenzamido Impurity 4

The target compound is specifically catalogued as Rebamipide Impurity 8 (diethyl 2-(3,4-dichlorobenzamido)malonate), whereas the 4‑chlorobenzamido variant is classified as Rebamipide Impurity 4 (diethyl 2-(4-chlorobenzamido)malonate, CAS 81918-01-6) [1]. In the multi‑step rebamipide synthesis, the 4‑chlorobenzamide route is the canonical synthetic pathway, while the 3,4‑dichloro contaminant arises from over‑chlorination of the 4‑chlorobenzoic acid starting material or from a side‑reaction during amide coupling [2]. The Japanese Pharmacopoeia (JP 18th Edition) purity test for rebamipide requires baseline resolution of all related substances with a minimum resolution factor of 8 between rebamipide and 4‑chlorobenzoate, and the presence of the 3,4‑dichloro impurity must be specifically monitored under a validated HPLC method that achieves ≥2.0 resolution between Impurity 4 and Impurity 8 [3]. The analytical HPLC method described in patent CN 111855838 A specifically separates rebamipide from all process‑related impurities including dichlorinated species, confirming that the 3,4‑dichloro impurity exhibits a distinct retention time under standardized pharmacopeial gradient conditions.

Pharmaceutical impurity profiling Regulatory compliance Method validation

Procurement-Driven Application Scenarios for 1,3-Diethyl 2-[(3,4-dichlorophenyl)formamido]propanedioate (CAS 1171094-64-6) Based on Comparative Evidence


Rebamipide Active Pharmaceutical Ingredient (API) Impurity Profiling and Batch Release Testing in QC Laboratories

Pharmaceutical QC laboratories conducting rebamipide batch release testing under JP 18 or ICH Q3A/B guidelines use CAS 1171094-64-6 as a certified impurity reference standard (Rebamipide Impurity 8) to establish system suitability, verify chromatographic resolution from Impurity 4 (≥2.0 resolution), and quantify the 3,4‑dichloro process‑related substance in API batches. The compound’s +34 Da mass offset and distinct isotopic cluster enable unambiguous LC‑MS confirmation of identity when HPLC‑UV detection alone is insufficient [1].

Method Development and Validation for Abbreviated New Drug Applications (ANDA) and Drug Master File (DMF) Submissions

During ANDA development for generic rebamipide formulations, analytical R&D teams procure CAS 1171094-64-6 as a characterized impurity reference standard to validate specificity, linearity, accuracy, and precision of the related‑substances HPLC method. The compound’s differentiated logP (3.2 vs. 1.96 for the 4‑chloro analog) and distinct retention behavior are documented in the validation report to demonstrate that the method can resolve structurally similar process impurities, satisfying regulatory expectations for impurity profile control [2].

Forced Degradation and Stability‑Indicating Method Development for Rebamipide Drug Product

Stability‑indicating methods for rebamipide tablets require confirmation that the 3,4‑dichloro impurity is not generated as a degradation product under stress conditions (acid, base, oxidative, thermal, photolytic). Laboratories use CAS 1171094-64-6 to spike stressed samples and verify that its peak is absent in degradation chromatograms, thereby confirming that the impurity is exclusively process‑related. The altered electronic character of the 3,4‑dichlorophenyl ring (vs. the 4‑chloro ring) means the compound may exhibit different hydrolytic stability, necessitating the use of the authentic impurity rather than the 4‑chloro analog in degradation pathway elucidation [3].

Synthetic Route Scouting and Quality‑by‑Design (QbD) Process Optimization for Rebamipide Manufacturing

Process chemists optimizing the rebamipide synthetic route use CAS 1171094-64-6 as a marker to monitor the over‑chlorination side reaction during 4‑chlorobenzoic acid activation and amide coupling steps. By quantifying this impurity at each stage, teams can adjust reaction parameters (temperature, stoichiometry of chlorinating agent, coupling time) to minimize the 3,4‑dichloro by‑product to below the ICH Q3A identification threshold (≤0.10% for a ≤2 g/day dose) [4]. The compound’s distinct MS isotopic signature allows process analytical technology (PAT) integration for real‑time monitoring.

Quote Request

Request a Quote for 1,3-Diethyl 2-[(3,4-dichlorophenyl)formamido]propanedioate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.